molecular formula C8H10N4O5 B4291326 ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate

ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate

Cat. No. B4291326
M. Wt: 242.19 g/mol
InChI Key: PCIXYKHPINYCRR-UHFFFAOYSA-N
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Description

Ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the pyrazole family and has a molecular formula of C8H10N4O5.

Scientific Research Applications

Ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related conditions. In agriculture, ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate has been investigated as a potential herbicide due to its ability to inhibit the growth of certain weeds. Additionally, this compound has been studied for its potential applications in materials science, such as the synthesis of novel polymers and metal complexes.

Mechanism of Action

The mechanism of action of ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. Additionally, ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate has been shown to interact with certain ion channels and receptors in the body, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate has a number of biochemical and physiological effects. In particular, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which can contribute to pain and inflammation. Additionally, ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate has been shown to have antioxidant properties, which may contribute to its ability to reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate is its high yield and purity, which makes it a useful compound for laboratory experiments. Additionally, this compound has been shown to have a relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate. One area of research that is currently being explored is the development of novel drugs based on this compound for the treatment of pain and inflammation-related conditions. Additionally, there is ongoing research into the use of ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate as a herbicide, which could have significant implications for agriculture. Finally, there is potential for this compound to be used in the synthesis of novel materials, such as polymers and metal complexes, which could have a wide range of applications in materials science.

properties

IUPAC Name

ethyl 2-[(4-nitro-1H-pyrazole-5-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5/c1-2-17-6(13)4-9-8(14)7-5(12(15)16)3-10-11-7/h3H,2,4H2,1H3,(H,9,14)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIXYKHPINYCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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